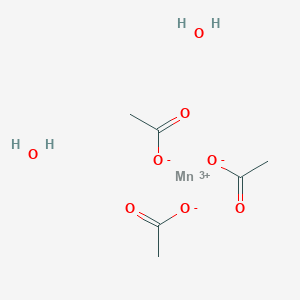
Methyl-2-Amino-4-methylbenzoat
Übersicht
Beschreibung
5-Iodo-2’-deoxyuridine (IdUrd) is a halogenated nucleoside analog of thymidine. It is recognized for its antiviral properties and its ability to act as a radiosensitizer in cancer treatment. IdUrd is incorporated into DNA during replication, replacing thymidine, which leads to the disruption of DNA synthesis and function .
Wissenschaftliche Forschungsanwendungen
IdUrd has a wide range of scientific research applications:
Chemistry: Used as a tool to study DNA synthesis and repair mechanisms.
Biology: Employed in molecular combing assays and DNA fiber assays to study DNA replication and structure.
Medicine: Acts as a radiosensitizer in cancer treatment, enhancing the effectiveness of radiotherapy.
Industry: Utilized in the production of radiolabeled compounds for diagnostic imaging and research.
Safety and Hazards
The compound is associated with several hazard statements including H302-H315-H319-H332-H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information suggests that it should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Wirkmechanismus
IdUrd exerts its effects by being incorporated into DNA in place of thymidine. This incorporation leads to the formation of single-strand breaks and subsequent double-strand breaks, disrupting DNA synthesis and function. The compound is phosphorylated by thymidine kinase and incorporated into DNA during replication. This disruption of DNA synthesis is the basis for its antiviral and radiosensitizing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
IdUrd can be synthesized through several methods. One common method involves the reaction of 5-iodouracil with phosphorus oxychloride and dimethylaniline to produce 2,4-dichloro-5-iodopyrimidine. This intermediate is then reacted with sodium methoxide in methanol to yield 2,4-dimethoxy-5-iodopyrimidine. Finally, this compound is converted to IdUrd through a series of deprotection and glycosylation steps .
Industrial Production Methods
For industrial production, IdUrd can be synthesized using an Iodogen-supported destannylation reaction of 5-(tri-n-butylstannyl)-2’-deoxyuridine. This method ensures high in vitro stability and meets the requirements for good laboratory practice (GLP) and good clinical practice (GCP) .
Analyse Chemischer Reaktionen
Types of Reactions
IdUrd undergoes various chemical reactions, including substitution and incorporation into DNA. It is known for its ability to replace thymidine in DNA, leading to the formation of single-strand breaks and subsequent double-strand breaks .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of IdUrd include phosphorus oxychloride, dimethylaniline, sodium methoxide, and Iodogen. Reaction conditions typically involve refluxing in methanol or other solvents .
Major Products Formed
The major product formed from the incorporation of IdUrd into DNA is a modified DNA strand with IdUrd replacing thymidine. This modification leads to the disruption of DNA synthesis and function, which is the basis for its antiviral and radiosensitizing properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2’-deoxyuridine (BrdUrd): Another halogenated nucleoside analog with similar properties to IdUrd.
5-Chloro-2’-deoxyuridine (CldUrd): A halogenated nucleoside analog used in similar applications.
Uniqueness of IdUrd
IdUrd is unique in its high efficiency as a radiosensitizer and its ability to be incorporated into DNA with minimal toxicity compared to other halogenated nucleoside analogs. Its specific incorporation into viral DNA makes it particularly effective against DNA viruses like herpes simplex virus .
Eigenschaften
IUPAC Name |
methyl 2-amino-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQBJVZNPBNHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458645 | |
| Record name | Methyl 2-amino-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18595-17-0 | |
| Record name | Methyl 2-amino-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)

![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)






![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)
